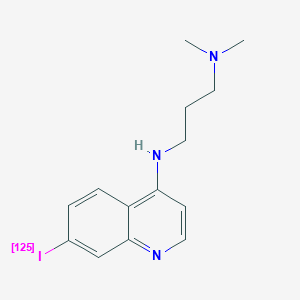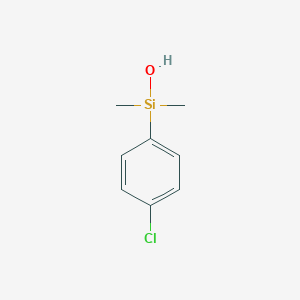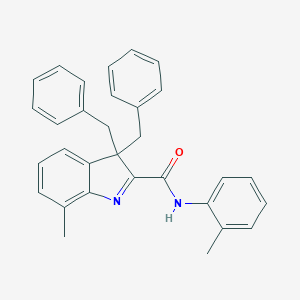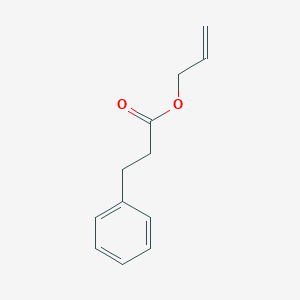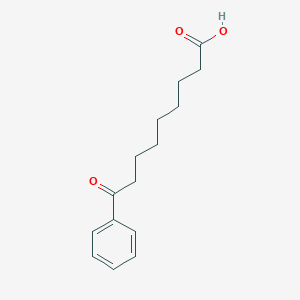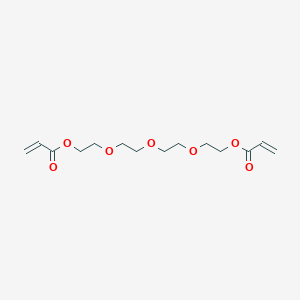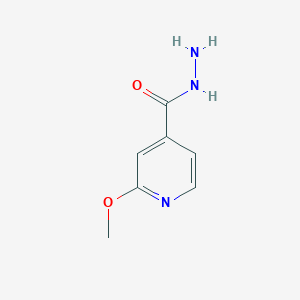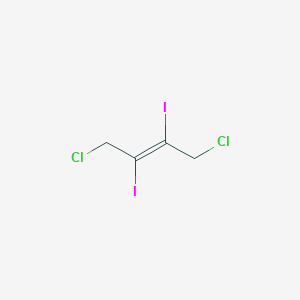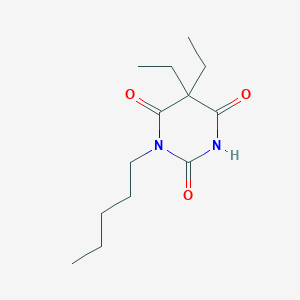
Barbituric acid, 5,5-diethyl-1-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5,5-diethyl-1-pentyl- is a chemical compound that belongs to the class of barbiturates. Barbiturates are a group of drugs that act as central nervous system depressants and are used for various medical purposes, such as anesthesia, sedation, and treatment of seizures. Barbituric acid, 5,5-diethyl-1-pentyl- has been synthesized and studied for its potential applications in scientific research.
作用機序
Barbituric acid, 5,5-diethyl-1-pentyl- acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to sedation and relaxation.
生化学的および生理学的効果
Barbituric acid, 5,5-diethyl-1-pentyl- has been shown to have several biochemical and physiological effects on the body. It can cause drowsiness, sedation, and relaxation, and can also depress respiratory and cardiovascular function. It has been used as a sedative and hypnotic agent in medical settings, but its use has been limited due to its potential for addiction and overdose.
実験室実験の利点と制限
Barbituric acid, 5,5-diethyl-1-pentyl- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs. However, its use in laboratory experiments is limited due to its potential for addiction and overdose.
将来の方向性
There are several future directions for research on barbituric acid, 5,5-diethyl-1-pentyl-. One area of research could focus on its potential for use as a sedative and hypnotic agent in medical settings. Another area of research could focus on its potential for use in the treatment of seizures or other neurological disorders. Additionally, further studies could be conducted to better understand the mechanisms of action of barbiturates and their interactions with other drugs.
合成法
Barbituric acid, 5,5-diethyl-1-pentyl- can be synthesized by reacting diethyl malonate with urea in the presence of a base. The resulting product is then treated with pentyl bromide to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
Barbituric acid, 5,5-diethyl-1-pentyl- has been used in various scientific research studies, including studies on the central nervous system and drug interactions. It has been shown to have sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs.
特性
CAS番号 |
15517-31-4 |
|---|---|
製品名 |
Barbituric acid, 5,5-diethyl-1-pentyl- |
分子式 |
C13H22N2O3 |
分子量 |
254.33 g/mol |
IUPAC名 |
5,5-diethyl-1-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-8-9-15-11(17)13(5-2,6-3)10(16)14-12(15)18/h4-9H2,1-3H3,(H,14,16,18) |
InChIキー |
ZFAYOFSMNONQIN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
正規SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
その他のCAS番号 |
15517-31-4 |
同義語 |
5,5-Diethyl-1-pentylbarbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



